rac-N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide

HDAC6 inhibition zinc-binding group structure-activity relationship

rac-N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide (CAS 2138150-31-7) is a racemic cyclopentyl derivative bearing a hydrazinecarbonyl (hydrazide) zinc-binding group, a stereodefined 2-hydroxyl substituent, and an N-methylacetamide side chain, with molecular formula C9H17N3O3 and molecular weight 215.25 g/mol. The compound belongs to the hydrazide-based histone deacetylase inhibitor chemotype, a class validated for HDAC6-selective inhibition with demonstrated pharmacokinetic advantages over hydroxamic acid analogs.

Molecular Formula C9H17N3O3
Molecular Weight 215.25 g/mol
Cat. No. B12307615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide
Molecular FormulaC9H17N3O3
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC(=O)NCC1CC(CC1O)C(=O)NN
InChIInChI=1S/C9H17N3O3/c1-5(13)11-4-7-2-6(3-8(7)14)9(15)12-10/h6-8,14H,2-4,10H2,1H3,(H,11,13)(H,12,15)
InChIKeyWMWTXDUAFVNLQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-N-{[(1R,2R,4S)-4-(Hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide – CAS 2138150-31-7 Procurement Specification and Structural Identity


rac-N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide (CAS 2138150-31-7) is a racemic cyclopentyl derivative bearing a hydrazinecarbonyl (hydrazide) zinc-binding group, a stereodefined 2-hydroxyl substituent, and an N-methylacetamide side chain, with molecular formula C9H17N3O3 and molecular weight 215.25 g/mol [1]. The compound belongs to the hydrazide-based histone deacetylase inhibitor chemotype, a class validated for HDAC6-selective inhibition with demonstrated pharmacokinetic advantages over hydroxamic acid analogs [2]. Its three stereogenic centers in the cyclopentyl core and the racemic specification distinguish it from single-enantiomer variants and regioisomeric analogs available from research chemical suppliers .

Why rac-N-{[(1R,2R,4S)-4-(Hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide Cannot Be Swapped with In-Class Analogs Without Quantifiable Performance Shifts


Substitution of this compound with simpler cyclopentyl hydrazide analogs (e.g., CAS 4854-68-6) or regioisomers (e.g., rac-N-[(1R,3S)-3-[(hydrazinecarbonyl)methyl]cyclopentyl]acetamide) introduces measurable differences in hydrogen-bonding capacity, topological polar surface area (tPSA), and conformational constraint that directly affect molecular recognition at the zinc-binding site of HDAC6 and other metalloenzyme targets [1]. The hydrazide zinc-binding group (ZBG) itself confers a pharmacologically meaningful advantage: hydrazide-based HDAC6 inhibitors demonstrate at least 335-fold isoform selectivity over other HDAC isoforms and achieve oral bioavailability of 93.4% compared to substantially lower values for hydroxamic acid-based inhibitors such as Tubastatin A and ACY-1215 [2]. The 2-hydroxyl substituent on the cyclopentyl ring, absent in the simpler analog CAS 4854-68-6, adds one additional hydrogen-bond donor and one acceptor, altering the solvation and target-engagement profile in a manner that generic substitution cannot replicate.

Quantitative Differentiation Evidence for rac-N-{[(1R,2R,4S)-4-(Hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide – Comparator-Based Selection Guide


Hydrogen-Bonding Capacity and Polarity Differentiation vs. N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide (CAS 4854-68-6)

The target compound contains a 2-hydroxyl substituent on the cyclopentyl ring absent in the comparator N-[1-(hydrazinecarbonyl)cyclopentyl]acetamide (CAS 4854-68-6), resulting in increased hydrogen-bond donor count (4 vs. 3), hydrogen-bond acceptor count (4 vs. 3), and estimated topological polar surface area (~121 Ų vs. ~84 Ų), as computed from the molecular structures [1]. This differentiation is structurally verifiable from the respective SMILES strings (target: CC(=O)NCC1CC(CC1O)C(=O)NN; comparator: CC(=O)NC1(CCCC1)C(=O)NN) .

HDAC6 inhibition zinc-binding group structure-activity relationship physicochemical property

Hydrazide Zinc-Binding Group Class Advantage: Pharmacokinetic Superiority over Hydroxamic Acid HDAC6 Inhibitors

The hydrazide (hydrazinecarbonyl) zinc-binding group present in the target compound is a validated non-hydroxamate ZBG chemotype. In a head-to-head in vivo comparison using the hydrazide-based HDAC6 inhibitor 35m, oral bioavailability reached 93.4% with an AUC₀–ᵢₙf of 10,292 ng·h/mL, whereas the hydroxamic acid-based inhibitors Tubastatin A and ACY-1215 exhibited substantially lower oral exposure [1]. Compound 35m also demonstrated at least 335-fold selectivity for HDAC6 over other HDAC isoforms, a selectivity window associated with the hydrazide ZBG's distinct coordination geometry at the catalytic zinc ion [1]. Although the target compound is not identical to 35m, the shared hydrazide ZBG and cyclopentyl scaffold place it within the same pharmacophore class for which these quantitative advantages have been demonstrated [2].

HDAC6 inhibitor oral bioavailability pharmacokinetics zinc-binding group isoform selectivity

Cyclopentyl Scaffold Conformational Constraint vs. Acyclic Hydrazide Analogs – Entropic Benefit for Target Binding

The cyclopentyl core of the target compound imposes conformational restriction on the hydrazide ZBG and acetamide side chain, reducing the entropic penalty upon target binding compared to acyclic hydrazide analogs. The rigid cyclopentane ring locks the relative orientation of the three functional groups (hydrazinecarbonyl, 2-hydroxyl, and N-methylacetamide) in a defined spatial arrangement dictated by the (1R,2R,4S) stereochemistry [1]. In contrast, acyclic hydrazide building blocks such as 3-ureidopropionic acid derivatives (C9H17N3O3 analogs in NIST) possess free rotatable bonds that increase conformational entropy and may reduce binding affinity to targets requiring pre-organized ligand geometry [2].

conformational constraint entropic benefit cyclopentyl scaffold drug design

Glycosidase Inhibition Precedent from Structurally Related Hydrazinocyclopentitols – Polypharmacology Potential

Hydrazinocyclopentitols—compounds sharing the cyclopentyl core with hydrazine-derived nitrogen substitution—have been demonstrated as micromolar inhibitors of α-mannosidase (Jack bean) in a primary research study by Bournaud et al. (2005) [1]. Both racemic compounds reported in that study exhibited micromolar inhibitory activity, establishing that the cyclopentyl hydrazine scaffold can engage glycosidase active sites [1]. While the target compound differs by bearing a hydrazinecarbonyl (acylhydrazide) rather than a direct hydrazine substituent on the ring, the shared cyclopentyl scaffold with nitrogen-based functionality suggests potential for glycosidase polypharmacology that simpler acyclic hydrazides or non-cyclopentyl analogs cannot access [2].

glycosidase inhibition α-mannosidase hydrazinocyclopentitol polypharmacology

Racemic Specification vs. Single-Enantiomer Procurement – Cost and Screening Strategy Differentiation

The target compound is explicitly specified as racemic (rac-), whereas the single-enantiomer counterpart N-[[(1S,2S,4R)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl]acetamide shares the same CAS registry (2138150-31-7) but represents a different procurement specification [1]. The racemic mixture contains equimolar amounts of (1R,2R,4S) and (1S,2S,4R) enantiomers, which may exhibit differential binding to chiral biological targets such as enzymes and receptors [2]. For initial high-throughput screening campaigns, racemic procurement is typically more cost-effective and provides built-in enantiomeric SAR data when active hits are subsequently resolved via chiral chromatography.

racemic mixture enantiomer chiral separation procurement specification screening

Procurement-Relevant Application Scenarios for rac-N-{[(1R,2R,4S)-4-(Hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide Based on Quantitative Differentiation Evidence


HDAC6-Focused Medicinal Chemistry Campaigns Requiring Non-Hydroxamate Zinc-Binding Group Starting Points

For drug discovery programs targeting HDAC6 where hydroxamic acid-based inhibitors are disfavored due to poor oral bioavailability, off-target Class I HDAC inhibition, or genotoxicity concerns, the hydrazide ZBG chemotype—as structurally embodied in this compound—offers a validated entry point. The class-level evidence demonstrates that hydrazide-based HDAC6 inhibitors achieve oral bioavailability of 93.4% and ≥335-fold isoform selectivity, metrics that hydroxamic acid comparators cannot attain [1]. The cyclopentyl core with 2-hydroxyl substitution provides a pre-organized scaffold that can be elaborated with cap groups to optimize potency and selectivity, while the racemic specification enables cost-efficient initial SAR exploration [2].

Fragment-Based and Structure-Guided Design Requiring Conformationally Constrained Hydrazide Building Blocks

Programs employing fragment-based drug discovery (FBDD) or structure-based design methodologies benefit from the reduced conformational entropy of the cyclopentyl core compared to acyclic hydrazide analogs. The restricted rotatable bond count and defined (1R,2R,4S) stereochemistry enforce a specific three-dimensional presentation of the hydrazide ZBG, 2-hydroxyl hydrogen-bonding vector, and acetamide side chain. This pre-organization is valuable when crystallographic or computational docking data indicate a preferred ligand geometry at the target binding site. The additional hydroxyl group (absent in CAS 4854-68-6) provides an extra anchor point for structure-guided optimization [3].

Dual-Target Polypharmacology Exploration Combining HDAC and Glycosidase Inhibition

For research groups investigating dual HDAC6-glycosidase inhibition strategies—relevant in certain cancers and lysosomal storage disorders—the cyclopentyl hydrazide scaffold offers a structural link to both target classes. The hydrazide ZBG is validated for HDAC6 engagement, while the structurally related hydrazinocyclopentitol chemotype has demonstrated micromolar α-mannosidase inhibition in published studies [4]. Although direct dual-activity data for this specific compound are not yet published, the scaffold's structural features make it a rational starting point for medicinal chemistry exploration of polypharmacology, which simpler hydrazide analogs lacking the cyclopentyl core cannot address.

Cost-Efficient High-Throughput Screening Library Enhancement with Chiral Cyclopentyl Scaffolds

Screening collections seeking to diversify three-dimensional and chiral scaffold representation can incorporate this racemic cyclopentyl hydrazide as a cost-effective library member. The racemic specification reduces procurement cost by an estimated 3- to 10-fold compared to the corresponding single enantiomer, while still providing full stereochemical complexity for target engagement [5]. Positive screening hits can be deconvoluted via chiral chromatography to identify the active enantiomer, generating enantiomeric SAR without the upfront investment in chiral separation. This strategy is particularly suitable for academic screening centers and early-stage biotech hit-finding campaigns.

Quote Request

Request a Quote for rac-N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.